molecular formula C34H24O4 B14685832 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate CAS No. 33871-72-6

4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate

Katalognummer: B14685832
CAS-Nummer: 33871-72-6
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: NMJGLKWNUVJDOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate is a complex organic compound that features a naphthalene nucleus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate typically involves a multi-step process. One common method is the condensation reaction of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . This method is advantageous due to its efficiency, use of inexpensive and readily available catalysts, and improved yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form strong hydrogen bonds and coordinate with various metal ions, which can interfere with or enhance specific biochemical processes . This interaction can lead to various desired effects, such as inhibition or activation of enzymes and other proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate is unique due to its specific structural configuration, which allows for versatile applications in different scientific fields. Its ability to form strong hydrogen bonds and coordinate with metal ions sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

33871-72-6

Molekularformel

C34H24O4

Molekulargewicht

496.5 g/mol

IUPAC-Name

[4-[bis(2-hydroxynaphthalen-1-yl)methyl]phenyl] benzoate

InChI

InChI=1S/C34H24O4/c35-29-20-16-22-8-4-6-12-27(22)32(29)31(33-28-13-7-5-9-23(28)17-21-30(33)36)24-14-18-26(19-15-24)38-34(37)25-10-2-1-3-11-25/h1-21,31,35-36H

InChI-Schlüssel

NMJGLKWNUVJDOL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C3=C(C=CC4=CC=CC=C43)O)C5=C(C=CC6=CC=CC=C65)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.